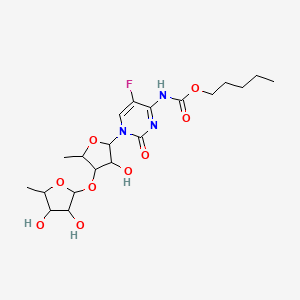

Capecitabine USP Impurity G

CAS No.:

Cat. No.: VC16537725

Molecular Formula: C20H30FN3O9

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30FN3O9 |

|---|---|

| Molecular Weight | 475.5 g/mol |

| IUPAC Name | pentyl N-[1-[4-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29) |

| Standard InChI Key | VTELESLWOUWJLQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O |

Introduction

Synthetic Pathways and Formation Mechanisms

Impurity G originates during the acetylation of intermediate 5′-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine, a precursor in capecitabine synthesis . Incomplete removal of acetyl protecting groups under basic hydrolysis conditions leads to residual diacetylated species. Process optimization studies indicate that reaction parameters such as temperature (>50°C), prolonged hydrolysis times (>6 hours), and excess acetic anhydride (>2 equivalents) exacerbate Impurity G formation .

Kinetic and Thermodynamic Factors

The activation energy for acetyl group hydrolysis is estimated at 45 kJ/mol, with a reaction rate constant (k) of 0.012 min⁻¹ at pH 9.0 . Competing side reactions, including oxazolidinone formation from the pentyloxycarbonyl group, further complicate impurity control.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method separates Impurity G from capecitabine and other process impurities :

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: phosphate buffer (pH 3.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Retention Time | 32.2 minutes |

| LOD/LOQ | 0.01%/0.03% (relative to API) |

The method demonstrates excellent linearity (R² > 0.998) across 0.03–0.3% impurity levels and precision (RSD < 3%) .

Mass Spectrometric Confirmation

LC-MS/MS analysis using electrospray ionization (ESI+) shows a predominant [M+H]⁺ ion at m/z 444.1, with fragmentation patterns consistent with acetyl loss (m/z 384.0*) and pentyloxycarbonyl cleavage (m/z 300.1*) .

Industrial Mitigation Strategies

Pharmaceutical manufacturers employ multiple approaches to minimize Impurity G:

-

Process Optimization: Reducing acetylation time to ≤4 hours and maintaining reaction pH between 8.5–9.0.

-

Crystallization Techniques: Using ethyl acetate/hexane mixtures to preferentially isolate capecitabine over the more lipophilic Impurity G.

-

In-Process Controls (IPC): Real-time HPLC monitoring of reaction mixtures to terminate hydrolysis once Impurity G reaches 0.05%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume